molecular formula C16H12N6O2S B1655223 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 333414-48-5

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B1655223
CAS No.: 333414-48-5
M. Wt: 352.4 g/mol
InChI Key: OLFSHHYOFRIMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a benzoxazole ring, a tetrazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Nanocatalysts, metal catalysts, ionic liquid catalysts.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoxazole and tetrazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different functional groups.

    Tetrazole Derivatives: Compounds with similar tetrazole structures but different linkages.

    Sulfanyl-Acetamide Derivatives: Compounds with similar sulfanyl-acetamide linkages but different ring structures.

Uniqueness

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its combination of benzoxazole and tetrazole rings linked by a sulfanyl-acetamide group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-15(9-25-16-19-13-3-1-2-4-14(13)24-16)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSHHYOFRIMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611400
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333414-48-5
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.